molecular formula C12H15BrClNO2 B1597727 (2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049734-10-2

(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1597727
M. Wt: 320.61 g/mol
InChI Key: VQPVLELHKLHPIT-XQKZEKTMSA-N
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Description

(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.

Scientific Research Applications

Synthesis and Structural Analysis

(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride serves as a key intermediate in the synthesis of various optically pure compounds. For example, optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine were prepared through reactions involving similar structures, highlighting the importance of such compounds in achieving stereochemical control in organic synthesis (Ruano, Alemán, & Cid, 2006).

Biochemical Studies

In biochemical research, derivatives of pyrrolidine carboxylic acid, similar to (2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, have been synthesized and studied for their structural and conformational properties using NMR spectroscopy and X-ray diffraction. These studies provide insights into the preferred conformations of such compounds in solution and the solid state, aiding in the understanding of their biochemical behavior (Burgos et al., 1992).

Antimicrobial Activity

Compounds structurally related to (2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride have been explored for their potential antimicrobial properties. For instance, derivatives of 2-mercapto-4-(pyrrolidin-1-yl)pyridine, synthesized from similar brominated pyrrolidines, exhibited significant antibacterial and antituberculosis activity, demonstrating the potential of these compounds in developing new antimicrobial agents (Miszke, Foks, Kędzia, Kwapisz, & Zwolska, 2008).

Antioxidant and Anticholinergic Activities

Research on pyrrolidine derivatives, including those related to (2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, has extended to the evaluation of their antioxidant and anticholinergic activities. The synthesis of natural bromophenols and their derivatives has revealed potent antioxidant properties comparable to standard antioxidants, along with inhibitory effects on cholinergic enzymes, suggesting potential therapeutic applications in neurodegenerative diseases (Rezai et al., 2018).

properties

IUPAC Name

(2S,4R)-4-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2.ClH/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9;/h1-3,5,9,11,14H,4,6-7H2,(H,15,16);1H/t9-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPVLELHKLHPIT-XQKZEKTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376012
Record name (4R)-4-[(3-Bromophenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS RN

1049734-10-2
Record name (4R)-4-[(3-Bromophenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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